molecular formula C9H9ClN2O2 B1520971 5-Amino-1-benzofuran-2-carboxamide hydrochloride CAS No. 1171762-91-6

5-Amino-1-benzofuran-2-carboxamide hydrochloride

Cat. No. B1520971
CAS RN: 1171762-91-6
M. Wt: 212.63 g/mol
InChI Key: SXRGTYCCGIMOGM-UHFFFAOYSA-N
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Description

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a biochemical compound used for proteomics research . It has a molecular weight of 212.64 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-Amino-1-benzofuran-2-carboxamide hydrochloride is provided in the references . The molecular formula is C9H8N2O2•HCl .


Physical And Chemical Properties Analysis

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a powder in physical form . It has a molecular weight of 212.64 . It is typically stored at room temperature .

Scientific Research Applications

Proteomics Research

5-Amino-1-benzofuran-2-carboxamide hydrochloride is utilized in proteomics research due to its biochemical properties. It serves as a building block for synthesizing peptides and proteins for experimental analysis . The compound’s reactivity with other organic molecules allows for the creation of complex protein models, aiding in the understanding of protein structure and function.

Medicinal Chemistry

In medicinal chemistry, this compound is used for the synthesis of potential pharmacological agents. Its structure is key in the development of new drugs, especially those targeting neurological disorders . Researchers leverage its benzofuran moiety, which is known to interact with various biological targets, to create compounds with potential therapeutic benefits.

Biotechnology Applications

Biotechnological applications of 5-Amino-1-benzofuran-2-carboxamide hydrochloride include its use as a selective agent in molecular cloning and as a marker in gene expression studies . Its ability to bind selectively to certain proteins makes it a valuable tool for genetic engineering and protein tagging.

Pharmacology and Drug Discovery

In pharmacology, this compound is integral to drug discovery, particularly in the screening of new drug candidates. Its structural versatility allows it to be a part of high-throughput screening assays to identify active compounds against various diseases .

Organic Synthesis

5-Amino-1-benzofuran-2-carboxamide hydrochloride plays a significant role in organic synthesis. It acts as a precursor for various organic reactions, including cyclization and condensation processes, leading to the formation of heterocyclic compounds . These compounds are crucial in the development of new materials and active pharmaceutical ingredients.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatography and spectrometry. Its well-defined structure and properties make it ideal for calibrating instruments and validating analytical methods .

Materials Science

The compound’s unique chemical structure is explored in materials science for the design of novel materials with specific electronic or photonic properties. Its benzofuran core is particularly interesting for the development of organic semiconductors and conductive polymers .

Antibacterial Research

Recent studies have investigated the use of 5-Amino-1-benzofuran-2-carboxamide hydrochloride derivatives in antibacterial research. The compound’s framework is modified to enhance its interaction with bacterial enzymes, potentially leading to new classes of antibiotics .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

5-amino-1-benzofuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRGTYCCGIMOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171762-91-6
Record name 5-Aminobenzofuran-2-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171762916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AMINOBENZOFURAN-2-CARBOXAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6GUU2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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